Cas no 95-88-5 (4-Chlororesorcinol)

4-Chlororesorcinol is an aromatic compound used as a precursor in the synthesis of various heterocyclic compounds, including phenazines and quinoxalines. Its key advantages lie in its high purity and stability, making it suitable for use in research and development applications where precise chemical control is essential.
4-Chlororesorcinol structure
4-Chlororesorcinol structure
Product Name:4-Chlororesorcinol
CAS No:95-88-5
MF:C6H5ClO2
MW:144.55570101738
MDL:MFCD00002273
CID:34828
PubChem ID:1731
Update Time:2026-04-16

4-Chlororesorcinol Chemical and Physical Properties

Names and Identifiers

    • 4-Chlorobenzene-1,3-diol
    • 1-Chloro-2,4-dihydroxybenzene
    • 4-Chloro Resorcinol
    • 4-Chloro-1,3-dihydroxybenzene
    • 1,3-Dihydroxy-4-chlorobenzene
    • 2,4-DIHYDROXYCHLOROBENZENE
    • 4-CHLOR-M-ORESORCIN
    • 4-Chlororesorcino
    • 4-CHLORO-RESORCINOL
    • 4-CHLORORESORCINOL FOR SYNTHESIS
    • 4-CHLORORESOURCINOL
    • 1,3-Dihydroxy-4-chlorobenzene
    • 4-Chlororesorcinol
    • 1,3-Benzenediol, 4-chloro-
    • p-Chlororesorcinol
    • 4-Chlororesorcin
    • Resorcinol, 4-chloro-
    • 6-Chlororesorcinol
    • 4-Chloro-1,3-benzenediol
    • C.I. 76510
    • CI 76510
    • JQVAPEJNIZULEK-UHFFFAOYSA-N
    • 87045U29QJ
    • WLN: QR CQ DG
    • 4-chlororesorcine
    • 4-Chloro-1,3-benzenediol (ACI)
    • Resorcinol, 4-chloro- (6CI, 7CI, 8CI)
    • NSC 1569
    • NSC 6298
    • AI3-03873
    • BP-11746
    • 4-Chlorobenzene-1,3-diol (4-Chlororesorcinol)
    • AKOS000121522
    • EINECS 202-462-0
    • 95-88-5
    • 6Chlororesorcinol
    • 4Chlorobenzene1,3diol
    • EN300-21163
    • AS-12812
    • Q-200460
    • RODOL CRS
    • DTXCID5031216
    • 1,3Benzenediol, 4chloro
    • UNII-87045U29QJ
    • NSC-6298
    • COVASTYLE LP-4CLR
    • CS-W016374
    • F19551
    • NSC6298
    • BRN 2042864
    • DTXSID8052643
    • F0001-2284
    • 4-Chlororesorcinol, 98%
    • HY-W015658
    • MFCD00002273
    • CI-76510
    • 4Chloro1,3dihydroxybenzene
    • COLIPA A12
    • NSC-1569
    • 1Chloro2,4dihydroxybenzene
    • SCHEMBL33883
    • Z104493216
    • 2,4Dihydroxychlorobenzene
    • Resorcinol, 4chloro
    • 4-Chloro-benzene-1,3-diol
    • pChlororesorcinol
    • 1ST000720
    • Q27269773
    • [4-[bis[4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]-dimethyl-ammonium
    • SY026641
    • NS00002206
    • NSC1569
    • 4-CHLORORESORCINOL [INCI]
    • 4Chloro1,3benzenediol
    • 4Chlororesorcin
    • MDL: MFCD00002273
    • Inchi: 1S/C6H5ClO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H
    • InChI Key: JQVAPEJNIZULEK-UHFFFAOYSA-N
    • SMILES: ClC1C(O)=CC(O)=CC=1
    • BRN: 2042864

Computed Properties

  • Exact Mass: 143.99800
  • Monoisotopic Mass: 143.998
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 97.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 40.5
  • Surface Charge: 0
  • Tautomer Count: 9

Experimental Properties

  • Color/Form: Colorless crystals
  • Density: 1.2558 (rough estimate)
  • Melting Point: 105.0 to 110.0 deg-C
  • Boiling Point: 256°C(lit.)
  • Flash Point: 146-148°C/18mm
  • Refractive Index: 1.4620 (estimate)
  • PH: 3.8 (10g/l, H2O, 30℃)
  • Solubility: >1000g/l
  • Water Partition Coefficient: dissolution
  • Stability/Shelf Life: Stable. Incompatible with acid chlorides, acid anhydrides, oxidizing agents.
  • PSA: 40.46000
  • LogP: 1.75120
  • Solubility: Soluble in water, alcohol, ether, benzene and carbon disulfide.
  • Sensitiveness: Air sensitive, light sensitive

4-Chlororesorcinol Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H312,H315,H319,H332,H335
  • Warning Statement: P261,P280,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 20/21/22-36/37/38
  • Safety Instruction: S26-S36-S22
  • RTECS:VH0450000
  • Hazardous Material Identification: Xn
  • TSCA:Yes
  • Storage Condition:Store at room temperature
  • Safety Term:6.1
  • Packing Group:I; II; III
  • Risk Phrases:R22

4-Chlororesorcinol Customs Data

  • HS CODE:2908199090
  • Customs Data:

    China Customs Code:

    2908199090

    Overview:

    HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

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4-Chlororesorcinol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hexamethylphosphoramide ,  Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → 0 °C; 3 min, 0 °C; 1 h, 0 °C; 0 °C → -78 °C
1.2 Reagents: Tosyl chloride Solvents: Tetrahydrofuran ;  10 min, -78 °C; 30 min, -78 °C; 20 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Practical regioselective halogenation of vinylogous esters: synthesis of differentiated mono-haloresorcinols and polyhalogenated resorcinols
Chen, Xiaohong; Liu, Xiaoguang; Martinez, Jenny S.; Mohr, Justin T., Tetrahedron, 2016, 72(26), 3653-3665

Production Method 2

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Solvents: Diethyl ether ;  > 50 °C; 1 h, 45 °C; 45 °C → 20 °C; 1 h, 10 - 20 °C
Reference
Method for preparing phloroglucinol from resorcinol, N-chlorosuccinimide and potassium hydroxide
, China, , ,

Production Method 3

Reaction Conditions
1.1 Catalysts: Chloroperoxidase
Reference
Chloroperoxidase-catalyzed halogenation of apolar compounds using reversed micelles
Franssen, M. C. R.; Weijnen, J. G. J.; Vincken, J. P.; Laane, C.; Van der Plas, H. C., Biocatalysis, 1988, 1(3), 205-16

Production Method 4

Reaction Conditions
Reference
Synthesis and antifungal activities of six coumarin compounds carrying halogen and trifluoromethyl
Zhu, Hai-yun; Yang, De-suo, Baoji Wenli Xueyuan Xuebao, 2011, 31(4), 12-14

Production Method 5

Reaction Conditions
Reference
Reactions of resorcinol and its chlorinated derivatives with monochloramine: identification of intermediates and products
Heasley, Victor L.; Alexander, Michael B.; DeBoard, Ryan H.; Hanley, John C. Jr.; McKee, Tawnya C.; et al, Environmental Toxicology and Chemistry, 1999, 18(11), 2406-2409

Production Method 6

Reaction Conditions
Reference
Aqueous Chlorination Kinetics and Mechanism of Substituted Dihydroxybenzenes
Rebenne, Laurence M.; Gonzalez, Alicia C.; Olson, Terese M., Environmental Science and Technology, 1996, 30(7), 2235-2242

Production Method 7

Reaction Conditions
Reference
Resorcinols
, Japan, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Isopropanol Catalysts: Triacylglycerol lipase Solvents: Diisopropyl ether ;  15 min, 45 °C
Reference
Secondary alcohols act as better nucleophiles than primary alcohols in the lipase-catalyzed regioselective deacylation of dihydroxybenzenes acylated at both phenolic hydroxyls
Miyazawa, Toshifumi; Hamada, Manabu; Morimoto, Ryohei; Murashima, Takashi; Yamada, Takashi, Tetrahedron Letters, 2007, 48(47), 8334-8337

Production Method 9

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  5 min, pH 3.5 - 4
1.2 Reagents: Chlorine dioxide ;  60 min, 65 °C
Reference
Structural transformation of lignin from eucalyptus during chlorine dioxide bleaching
Qin, Chengrong; Huang, Lingzhi; Lv, Quanfeng; Nie, Shuangxi; Yao, Shuangquan, BioResources, 2019, 14(1), 1265-1278

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Dimethyldioxirane Solvents: Acetone ,  Water
Reference
Dioxirane oxidations of compounds other than alkenes
Adam, Waldemar; Zhao, Cong-Gui; Jakka, Kavitha, Organic Reactions (Hoboken, 2007, 69, 1-346

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Dimethyldioxirane Solvents: Acetone ,  Water
Reference
Selective halogenation of aromatics by dimethyldioxirane and halogen ions
Bovicelli, Paolo; Mincione, Enrico; Antonioletti, Roberto; Bernini, Roberta; Colombari, Maria, Synthetic Communications, 2001, 31(19), 2955-2963

Production Method 12

Reaction Conditions
1.1 Catalysts: Chloroperoxidase
Reference
Haloperoxidases in reversed micelles: use in organic synthesis and optimization of the system
Franssen, M. C. R.; Weijnen, J. G. J.; Vincken, J. P.; Laane, C.; Van der Plas, H. C., Studies in Organic Chemistry (Amsterdam), 1987, 29, 289-94

Production Method 13

Reaction Conditions
1.1 Reagents: Sulfuryl chloride
Reference
Reaction of phenols and their derivatives with aromatic compounds in the presence of acidic agents. IV. Condensation of substituted resorcinols with benzene and chlorobenzene
Repinskaya, I. B.; Koptyug, V. A., Zhurnal Organicheskoi Khimii, 1980, 16(7), 1508-14

Production Method 14

Reaction Conditions
Reference
Synthesis, structural elucidation, and antibacterial evaluation of some flavones derived from coumarin
Chavhan, JV.; Patil, SS., International Journal of Pharmaceutical, 2018, 8(1), 64-67

Production Method 15

Reaction Conditions
Reference
Smart polymers containing substituted coumarin side groups enable photo-induced tuning of focal length of intraocular lenses
Schraub, Martin; Hampp, Norbert, Proceedings of SPIE, 2011, 7885,

Production Method 16

Reaction Conditions
Reference
Regioselective meta hydroxylation of chloride derivatives of aniline and phenol
Berrier, Christian; Carreyre, Helene; Jacquesy, Jean Claude; Jouannetaud, Marie Paule, New Journal of Chemistry, 1990, 14(4), 283-7

Production Method 17

Reaction Conditions
Reference
Resorcinols from m-phenylenediamines
, Japan, , ,

Production Method 18

Reaction Conditions
Reference
2,6-Dihydroxybenzoic acid derivatives as anthelimintics
Rushcig, H.; Koenig J.; Duewel, D.; Loewe, H., Arzneimittel-Forschung, 1973, 23(12), 1745-58

Production Method 19

Reaction Conditions
1.1 Reagents: Acetic acid Catalysts: Ferrous chloride ,  L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-L-cysteinyl-, methyl ester, bimol. (… Solvents: Acetonitrile ,  Water ;  10 min, rt
1.2 Reagents: Hydrogen peroxide ;  rt; 1 h, 80 °C
Reference
Iron-catalyzed arene C-H hydroxylation
Cheng, Lu ; Wang, Huihui ; Cai, Hengrui ; Zhang, Jie; Gong, Xu; et al, Science (Washington, 2021, 374(6563), 77-81

Production Method 20

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Potassium chloride ,  Oxygen Solvents: Acetonitrile ,  Water ;  8 h, 50 °C
Reference
An improved process for the oxidative halogenation of aromatic compounds
, India, , ,

4-Chlororesorcinol Raw materials

4-Chlororesorcinol Preparation Products

4-Chlororesorcinol Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:95-88-5)4-Chlororesorcinol
Order Number:sfd17846
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
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Tiancheng Chemical (Jiangsu) Co., Ltd
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Audited Supplier Audited Supplier
(CAS:95-88-5)4-氯间苯二酚
Order Number:LE7803844;LE11627
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:46
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4-Chlororesorcinol Spectrogram

1H NMR 300 MHz DMSO
1H NMR
GC-MS
GC-MS
13C NMR
13C NMR

Additional information on 4-Chlororesorcinol

Introduction to 4-Chlororesorcinol (CAS No. 95-88-5) and Its Recent Applications in Chemical Biology

4-Chlororesorcinol, with the chemical formula C₆H₄Cl₂O₂ and CAS number 95-88-5, is a halogenated derivative of resorcinol. This compound has garnered significant attention in the field of chemical biology due to its versatile reactivity and structural properties. As a substituted phenol, it exhibits both electrophilic and nucleophilic characteristics, making it a valuable intermediate in synthetic chemistry and drug development.

The structural motif of 4-Chlororesorcinol features two hydroxyl groups and one chlorine atom positioned ortho to each other on a benzene ring. This arrangement imparts unique electronic and steric properties, enabling its participation in various chemical transformations such as nucleophilic aromatic substitution, electrophilic aromatic substitution, and condensation reactions. These features have been leveraged in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

In recent years, 4-Chlororesorcinol has been extensively studied for its potential applications in medicinal chemistry. Its ability to serve as a precursor for biologically active compounds has been highlighted in several research endeavors. For instance, studies have demonstrated its utility in the synthesis of resorcinol-based scaffolds that exhibit antimicrobial, anti-inflammatory, and anticancer properties. The chlorine substituent enhances the lipophilicity of the molecule, facilitating better cell membrane penetration—a crucial factor for drug efficacy.

One notable area of research involves the use of 4-Chlororesorcinol in the development of kinase inhibitors. Kinases are enzymes involved in signal transduction pathways, and their dysregulation is implicated in various diseases, particularly cancer. Researchers have synthesized derivatives of 4-Chlororesorcinol that target specific kinase domains, demonstrating promising inhibitory effects in preclinical studies. The halogenated phenol core allows for fine-tuning of binding interactions with the enzyme active site, leading to high selectivity and potency.

Additionally, 4-Chlororesorcinol has found applications in materials science, particularly in the fabrication of organic semiconductors. Its conjugated system and electron-withdrawing chlorine atoms contribute to its semiconducting properties, making it suitable for use in organic field-effect transistors (OFETs) and photovoltaic devices. Recent advancements have shown that incorporating 4-Chlororesorcinol into polymer blends can enhance charge transport efficiency, paving the way for next-generation electronic materials.

The compound’s reactivity also makes it a valuable tool in analytical chemistry. It has been employed as a derivatization agent for the detection of phenolic compounds in environmental samples. By reacting with analytes under controlled conditions, 4-Chlororesorcinol facilitates their detection via spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). This application is particularly relevant in monitoring industrial pollutants and assessing environmental health risks.

In conclusion, 4-Chlororesorcinol (CAS No. 95-88-5) is a multifaceted compound with broad utility across chemical biology and materials science. Its structural features enable diverse applications, from drug discovery to advanced materials development. As research continues to uncover new possibilities for this versatile molecule, its significance in scientific innovation is expected to grow further.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:95-88-5)4-Chlororesorcinol
sfd17846
Purity:99.9%
Quantity:200kg
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:95-88-5)4-氯间苯二酚
LE7803844;LE11627
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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